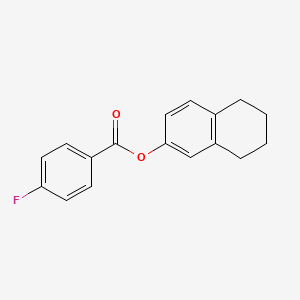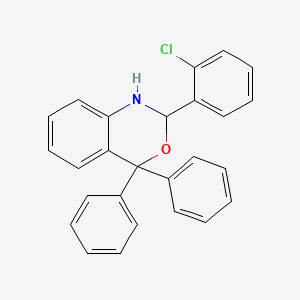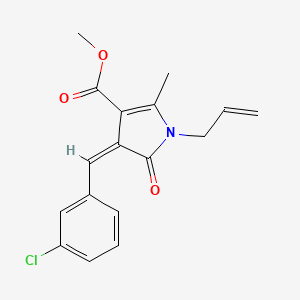![molecular formula C20H15N3O5 B4581563 1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4581563.png)
1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Pyrimidinetriones are a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. The compound falls within this category, featuring a complex structure with potential for interesting chemical behaviors and interactions.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, providing a versatile approach to constructing these compounds. For instance, a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone has been synthesized using a combination of 1-(2-hydroxyphenyl)-2-nitroethanone, benzaldehyde, urea, and etidronic acid, showcasing the method's flexibility and efficiency (Savant et al., 2015).
Molecular Structure Analysis
Crystal and molecular structure analyses provide insights into the conformation and spatial arrangement of pyrimidine derivatives. X-ray diffraction studies reveal details about crystal classes, space groups, and cell parameters, which are crucial for understanding the compound's physical and chemical properties (Mohan et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds with structural similarities to "1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione". For instance, Savant et al. (2015) described the synthesis and molecular structure analysis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, highlighting the compound's crystalline structure through X-ray diffraction studies (Savant et al., 2015). Similarly, Chen et al. (2013) investigated the visible light-sensitive properties of o- and p-nitro substituted 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine derivatives, revealing insights into their photochemical behaviors and potential applications in light-sensitive materials (Chen et al., 2013).
Antimicrobial Activities
Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, evaluating their antibacterial and antifungal activities. Their findings suggest that these compounds could be developed as novel antimicrobial agents, highlighting their significance in the search for new therapeutic options (Patel & Patel, 2017).
Molecular Structures and Properties
The study of molecular structures and properties of related compounds provides a foundation for understanding their potential applications. Mohan et al. (2003) detailed the crystal and molecular structures of specific pyrimidinethione derivatives, offering insights into their conformation and interactions, which could be pivotal in designing drugs with targeted properties (Mohan et al., 2003).
Novel Syntheses and Applications
Research into novel syntheses and applications of related compounds is ongoing. Hosseini and Bayat (2019) achieved an efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives through a five-component cascade reaction. This method highlights the versatility and potential of such compounds in developing new pharmaceuticals or materials (Hosseini & Bayat, 2019).
Propiedades
IUPAC Name |
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-13-7-2-4-11-16(13)22-19(25)15(18(24)21-20(22)26)10-6-9-14-8-3-5-12-17(14)23(27)28/h2-12H,1H3,(H,21,24,26)/b9-6+,15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXUWRSMXZKHEE-UJHPFZFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(2-methylphenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)
![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)
![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)